Tributylmethylammonium methyl sulfate

Description

The exact mass of the compound Tributylmethylammonium methyl sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tributylmethylammonium methyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributylmethylammonium methyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

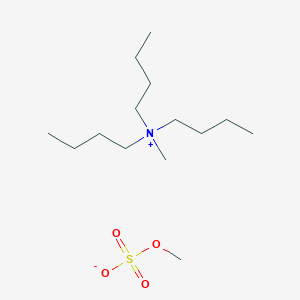

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl sulfate;tributyl(methyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMHASWLGDDANN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(CCCC)CCCC.COS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453188 | |

| Record name | Tributylmethylammonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13106-24-6 | |

| Record name | Tributylmethylammonium methyl sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13106-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tributylmethylammonium methyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013106246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tributylmethylammonium methyl sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylammoniummethylsulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 13106-24-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBUTYLMETHYLAMMONIUM METHYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T895DNZ4FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tributylmethylammonium Methyl Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (TBAM-MS) is a quaternary ammonium (B1175870) salt that has garnered significant interest in various chemical and industrial applications. As an ionic liquid, it possesses a unique set of properties, including low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[1] Its primary application lies in its function as a highly effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in immiscible phases.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of tributylmethylammonium methyl sulfate, its synthesis, and its mechanism of action in phase-transfer catalysis.

Core Physical and Chemical Properties

Tributylmethylammonium methyl sulfate is a compound with the molecular formula C₁₄H₃₃NO₄S and a molecular weight of 311.48 g/mol .[1][3] Its structure consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with a methyl sulfate anion. This structure imparts both hydrophobic and hydrophilic characteristics to the molecule, which is key to its function as a phase-transfer catalyst.[1]

Data Presentation: Physical and Chemical Properties

| Property | Value/Description | Source(s) |

| Molecular Formula | C₁₄H₃₃NO₄S | [1][3] |

| Molecular Weight | 311.48 g/mol | [1][3] |

| CAS Number | 13106-24-6 | [1] |

| Appearance | Typically a viscous liquid or a solid, depending on the temperature. | [1] |

| Solubility | Highly soluble in polar solvents and less soluble in non-polar solvents. | [1] |

| Density | Generally denser than water. | [1] |

| Melting Point | Varies based on purity and generally falls within a defined range for quaternary ammonium compounds. | [1] |

| Boiling Point | Data not available. As an ionic liquid, it has a very low vapor pressure and is expected to decompose at high temperatures before boiling. | |

| Flash Point | 179.5 °C (closed cup) |

Experimental Protocols

Synthesis of Tributylmethylammonium Methyl Sulfate

The primary method for synthesizing tributylmethylammonium methyl sulfate is through the quaternization of tributylamine (B1682462) with dimethyl sulfate.[1]

Materials:

-

Tributylamine

-

Dimethyl sulfate

-

Anhydrous toluene (B28343) (or solvent-free)

-

Nitrogen gas supply

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

Methodology (Solvent-based): [1]

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate in anhydrous toluene.

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add a solution of tributylamine in anhydrous toluene dropwise to the cooled dimethyl sulfate solution under a nitrogen atmosphere. The reaction is exothermic and dropwise addition helps to control the temperature.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

-

The product, tributylmethylammonium methyl sulfate, will precipitate out of the solution or form a second liquid phase.

-

The product can be isolated by decantation or filtration and washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

-

The final product should be dried under vacuum to remove any residual solvent.

Methodology (Solvent-free): [4]

-

In a reaction vessel equipped with a stirrer and under an inert gas blanket, heat tributylamine until it is in a molten state.

-

Slowly add dimethyl sulfate directly to the stirred, molten tributylamine. The exothermic reaction will further increase the temperature of the mixture.

-

Maintain the temperature of the mixture above the melting point of the resulting tributylmethylammonium methyl sulfate to ensure homogeneity.

-

After the addition is complete, allow the reaction to proceed for a sufficient time to ensure complete conversion.

-

The product is obtained directly and can be used without further purification, or it can be purified by washing with a suitable non-polar solvent.

Mandatory Visualizations

Synthesis of Tributylmethylammonium Methyl Sulfate

Caption: Workflow for the synthesis of tributylmethylammonium methyl sulfate.

Mechanism of Phase-Transfer Catalysis

Tributylmethylammonium methyl sulfate is a classic example of a phase-transfer catalyst. It facilitates the transfer of a reactant from an aqueous phase to an organic phase where the reaction with an organic substrate can occur.

Caption: The catalytic cycle of tributylmethylammonium methyl sulfate in phase-transfer catalysis.

Applications in Research and Development

The unique properties of tributylmethylammonium methyl sulfate make it a valuable tool for researchers and professionals in drug development and other areas of chemical synthesis.

-

Phase-Transfer Catalysis: Its primary use is to accelerate reactions between immiscible reactants, which is common in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] By facilitating these reactions, it can lead to higher yields, shorter reaction times, and milder reaction conditions.

-

Electrochemical Applications: As an ionic liquid, it exhibits good electrochemical stability and can be used as a supporting electrolyte in various electrochemical systems.[4][5]

-

Material Science: It has been employed in the synthesis of metal-organic frameworks (MOFs) and as an additive in the electrodeposition of metal alloys to improve their properties.[1][5]

Conclusion

Tributylmethylammonium methyl sulfate is a versatile quaternary ammonium salt with a significant role as a phase-transfer catalyst. Its ability to bridge the gap between immiscible phases makes it an indispensable tool in modern organic synthesis, contributing to more efficient and sustainable chemical processes. While some of its physical properties are not precisely documented, its chemical behavior and applications are well-established, providing a strong foundation for its use in research, development, and industrial applications. Further research into its specific physical properties would be beneficial for optimizing its use in various applications.

References

- 1. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 5. journal.uctm.edu [journal.uctm.edu]

A Technical Guide to the Molecular Structure of Tributylmethylammonium Methyl Sulfate

Abstract: This document provides an in-depth technical overview of the molecular structure, properties, synthesis, and spectroscopic characterization of tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS). It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development. This guide summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual diagrams of its structure and functional mechanisms.

Chemical Identity and Physicochemical Properties

Tributylmethylammonium methyl sulfate, also known by its synonym methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium (B1175870) salt.[1][2][3] As an ionic liquid, it possesses unique properties such as good electrochemical stability, making it a subject of interest in various chemical applications.[1][4] Its structure consists of a positively charged tributylmethylammonium cation and a negatively charged methyl sulfate anion.[3][5]

The key identifiers and physicochemical properties of tributylmethylammonium methyl sulfate are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl sulfate;tributyl(methyl)azanium | [1][5] |

| Synonyms | Methyltributylammonium methyl sulfate, MTBS | [1][2] |

| CAS Number | 13106-24-6 | [1][2][6][] |

| Molecular Formula | C₁₄H₃₃NO₄S | [1][2][3][] |

| Molecular Weight | 311.48 g/mol | [1][2][3][6] |

| Appearance | White solid or viscous liquid | [1][3] |

| Flash Point | 179.5 - 180 °C (closed cup) | [6] |

| Solubility | Highly soluble in polar solvents; less soluble in non-polar solvents. | [3] |

| Topological Polar Surface Area | 74.81 Ų | [5][6] |

| InChI Key | FIMHASWLGDDANN-UHFFFAOYSA-M | [1][] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.COS(=O)(=O)[O-] | [] |

Molecular Structure

The molecular structure of tributylmethylammonium methyl sulfate is defined by the ionic interaction between its constituent cation and anion.

-

Cation (Tributylmethylammonium) : The core of the cation is a central nitrogen atom that is covalently bonded to four alkyl groups: three butyl chains (-C₄H₉) and one methyl group (-CH₃).[3] This quaternary ammonium structure imparts a permanent positive charge on the nitrogen atom and contributes to the compound's hydrophobic characteristics.[3]

-

Anion (Methyl Sulfate) : The counter-ion is methyl sulfate ([CH₃SO₄]⁻), which consists of a sulfate core with one methyl group attached to an oxygen atom. This anion provides the negative charge to balance the cationic center, making the overall compound neutral.

Synthesis and Experimental Protocols

Synthesis Pathway

The primary industrial and laboratory-scale synthesis of tributylmethylammonium methyl sulfate is achieved through the direct quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][3] This nucleophilic substitution reaction is typically exothermic and can be performed with or without a solvent.[1]

Experimental Protocol: Synthesis

This protocol describes a common laboratory method for synthesizing tributylmethylammonium methyl sulfate.[1][3]

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyl sulfate (1.0 eq.) in anhydrous toluene.

-

Reaction Setup: Place the flask in an ice-water bath to maintain a temperature of 0-5°C.

-

Reactant Addition: Slowly add a solution of tributylamine (1.0 eq.) in anhydrous toluene to the stirred dimethyl sulfate solution dropwise over 1-2 hours. The reaction is exothermic, and slow addition is critical to control the temperature.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 12-24 hours to ensure the reaction goes to completion.

-

Product Isolation: The product, which may precipitate as a solid or form a dense liquid layer, is isolated. If solid, it can be collected by filtration, washed with cold, dry diethyl ether to remove unreacted starting materials, and dried under a vacuum.

-

Purity Validation: The purity of the final product should be validated using techniques such as HPLC, mass spectrometry, and NMR spectroscopy.[1]

Spectroscopic Characterization

While specific spectral data is proprietary to individual suppliers, the molecular structure allows for the prediction of characteristic signals in various spectroscopic analyses.

Infrared (IR) Spectroscopy

An IR spectrum of the compound would be expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-3000 | C-H Stretch | sp³ C-H bonds in butyl and methyl groups[8][9] |

| 1450-1470 | C-H Bend | CH₂ and CH₃ groups[8] |

| 1210-1320 | S=O Stretch | Sulfate group |

| 1000-1100 | S-O Stretch | Sulfate group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different protons in the cation and anion.

-

~3.4-3.6 ppm: A singlet corresponding to the protons of the O-CH₃ group on the methyl sulfate anion.

-

~3.1-3.3 ppm: A singlet for the protons of the N-CH₃ group on the cation.

-

~3.0-3.3 ppm: A multiplet (triplet) for the N-CH₂ - protons of the butyl groups.

-

~1.6-1.8 ppm: A multiplet for the -CH₂-CH₂ -CH₂-CH₃ protons.

-

~1.3-1.5 ppm: A multiplet for the -CH₂-CH₂-CH₂ -CH₃ protons.

-

~0.9-1.0 ppm: A triplet for the terminal -CH₃ protons of the butyl groups.

¹³C NMR: The carbon NMR would show a unique signal for each chemically distinct carbon atom in the structure.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation:

-

For IR: If the sample is a solid, prepare a KBr pellet or a Nujol mull. If a liquid, a thin film can be prepared between two NaCl plates.[9]

-

For NMR: Dissolve a small amount of the sample (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.

-

-

Data Acquisition:

-

IR: Obtain the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

-

NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

Data Analysis: Process the raw data (e.g., Fourier transform, phase correction, baseline correction) and integrate the peaks. Compare the chemical shifts, multiplicities, and integration values to the expected structure.

Applications in Research

Tributylmethylammonium methyl sulfate is a versatile compound with applications in several areas of chemical research.

-

Phase-Transfer Catalysis: It is widely used as a phase-transfer catalyst.[1][3] The lipophilic quaternary ammonium cation can transport anions (e.g., nucleophiles) from an aqueous phase into an organic phase, where they can react with an organic substrate.[1] This is crucial for reactions involving immiscible reactants.

-

Electrochemistry: Due to its ionic nature and stability, it serves as an effective electrolyte or conducting salt in advanced electrochemical systems like batteries and supercapacitors, where it improves ion transport.[1][3]

-

Materials Science: It has been used as an additive in the electrodeposition of metal alloys, such as Ni-W.[1][4] Its presence can modify the microstructure, leading to materials with enhanced hardness.[1][4]

Safety and Handling

Tributylmethylammonium methyl sulfate is classified as an eye irritant.[5][6] Standard laboratory safety precautions should be observed when handling this chemical.

| GHS Information | Details |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statement | H319: Causes serious eye irritation[5][6] |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |

| Personal Protective Equipment | Eyeshields, gloves, type N95 (US) dust mask |

| Storage Class | 13 - Non-Combustible Solids |

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 4. journal.uctm.edu [journal.uctm.edu]

- 5. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate (CAS No. 13106-24-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tributylmethylammonium (B1194469) methyl sulfate (B86663), also known as methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium (B1175870) salt with the CAS number 13106-24-6.[1][2][3] It is a versatile chemical compound utilized across various scientific and industrial fields. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

Tributylmethylammonium methyl sulfate is typically a white solid or a viscous liquid, depending on the temperature.[1][4] Its ionic nature renders it highly soluble in polar solvents.[4]

Table 1: Physicochemical Properties of Tributylmethylammonium Methyl Sulfate

| Property | Value | Source(s) |

| CAS Number | 13106-24-6 | [1][2][3][5][][7][8][9] |

| Molecular Formula | C₁₄H₃₃NO₄S | [1][2][10] |

| Molecular Weight | 311.48 g/mol | [1][2][5][10] |

| Appearance | White Solid | [1] |

| Flash Point | 179.50 °C (355.1 °F) - closed cup | [5][11] |

| Water Content | ≤0.5% | [5][9] |

| Chloride (Cl⁻) Traces | ≤30 mg/kg | [5][9] |

| EC Number | 454-210-6 | [5][9] |

| MDL Number | MFCD06798174 | [5][12] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| InChI | 1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | [5][9] |

| InChI Key | FIMHASWLGDDANN-UHFFFAOYSA-M | [5][9] |

| SMILES | COS([O-])(=O)=O.CCCC--INVALID-LINK--(CCCC)CCCC | [5][9] |

| Synonyms | Methyltributylammonium methyl sulfate, MTBS | [1][2] |

Synthesis

The primary method for synthesizing tributylmethylammonium methyl sulfate is through the quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][4] This reaction can be optimized by controlling factors such as the solvent and stoichiometry.

Experimental Protocol: Synthesis of Tributylmethylammonium Methyl Sulfate

A common laboratory-scale synthesis involves the following steps:

-

Dimethyl sulfate is dissolved in an anhydrous solvent like toluene.[1]

-

Tributylamine is then added to this solution.

-

The reaction mixture is stirred, often under an inert atmosphere, to facilitate the quaternization reaction.[1]

-

An alternative, more environmentally friendly approach involves a solvent-free process where dimethyl sulfate is added directly to molten tributylamine under an inert gas.[1] The exothermic nature of the reaction elevates the temperature, which is then maintained above the melting point of the product to ensure homogeneity.[1]

Applications

Tributylmethylammonium methyl sulfate has a range of applications, primarily stemming from its properties as a phase-transfer catalyst and an electrolyte.

Phase-Transfer Catalysis

As a phase-transfer catalyst, tributylmethylammonium methyl sulfate facilitates reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[1] The quaternary ammonium cation, with its lipophilic alkyl groups, can transport anions from the aqueous phase to the organic phase, where the reaction can then proceed.[1][4]

Electrochemical Applications

This compound is also utilized as an electrolyte component in various electrochemical systems due to its good electrochemical stability.[1]

Material Science

In material science, it has been used as an additive in the electrodeposition of Ni-W alloys to enhance properties like hardness and corrosion resistance.[13]

Experimental Protocol: Electrodeposition of Ni-W Alloy with MTBS

The following is a summary of the experimental procedure for the electrodeposition of a Ni-W alloy using tributylmethylammonium methyl sulfate as an additive, based on the work by Claudia et al. (2021).[13]

Materials:

-

Nickel chloride (NiCl₂)

-

Sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O)

-

Trisodium citrate (B86180) (Na₃C₆H₅O₇)

-

Ammonium chloride (NH₄Cl)

-

Sodium bromide (NaBr)

-

Tributylmethylammonium methyl sulfate (MTBS)

-

Brass substrate

Procedure:

-

An electrodeposition bath is prepared containing NiCl₂, Na₂WO₄·2H₂O, Na₃C₆H₅O₇, NH₄Cl, and NaBr.

-

Tributylmethylammonium methyl sulfate is added to the bath as an additive.[13]

-

A brass substrate is used as the cathode, and a nickel plate serves as the anode.

-

Electrodeposition is carried out at a constant current density.

-

The resulting Ni-W alloy deposited on the brass substrate is then analyzed for its properties.

Safety Information

Tributylmethylammonium methyl sulfate is classified as causing serious eye irritation.[10]

Table 3: GHS Hazard Information

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statement | H319: Causes serious eye irritation |

| Precautionary Statements | P264, P280, P305+P351+P338, P337+P313 |

It is recommended to use personal protective equipment, including eye shields and gloves, when handling this chemical.[5][11]

Conclusion

Tributylmethylammonium methyl sulfate is a valuable quaternary ammonium salt with well-defined properties and applications. Its role as a phase-transfer catalyst is particularly significant in organic synthesis. For researchers and professionals in drug development and material science, understanding the characteristics and experimental utility of this compound can open avenues for process optimization and the development of new materials and synthetic routes.

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 5. 甲基三丁基硫酸铵甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. 13106-24-6|N,N-Dibutyl-N-methylbutan-1-aminium methyl sulfate|BLD Pharm [bldpharm.com]

- 9. 甲基三丁基硫酸铵甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 甲基三丁基硫酸铵甲酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 12. a2bchem.com [a2bchem.com]

- 13. journal.uctm.edu [journal.uctm.edu]

tributylmethylammonium methyl sulfate molecular weight and formula

An In-depth Technical Guide to Tributylmethylammonium (B1194469) Methyl Sulfate (B86663) for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and key applications of tributylmethylammonium methyl sulfate, a quaternary ammonium (B1175870) salt with significant utility in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound as a phase-transfer catalyst or ionic liquid in their work.

Core Properties

Tributylmethylammonium methyl sulfate, also known as methyltributylammonium methyl sulfate (MTBS), is a quaternary ammonium salt.[1] It is recognized for its effectiveness as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases, and as an electrolyte in electrochemical systems.[2]

Quantitative Data Summary

The fundamental chemical and physical properties of tributylmethylammonium methyl sulfate are summarized in the table below for quick reference.

| Property | Value | Citation(s) |

| Molecular Weight | 311.48 g/mol | [1][2] |

| Molecular Formula | C₁₄H₃₃NO₄S | [1][2][3] |

| CAS Number | 13106-24-6 | [1] |

| Appearance | White Solid | [1] |

| IUPAC Name | methyl sulfate;tributyl(methyl)azanium | [2][3] |

| Synonyms | Methyltributylammonium methyl sulfate, MTBS | [1][3] |

Experimental Protocols

A primary application of tributylmethylammonium methyl sulfate in research and development is its synthesis for use as a phase-transfer catalyst. The following section details a common laboratory-scale protocol for its preparation.

Synthesis via Direct Quaternization

The most common method for synthesizing tributylmethylammonium methyl sulfate is through the direct quaternization of a tertiary amine (tributylamine) with an alkylating agent (dimethyl sulfate).[2]

Reaction: (CH₃CH₂CH₂CH₂)₃N + (CH₃)₂SO₄ → [(CH₃CH₂CH₂CH₂)₃NCH₃]⁺[CH₃SO₄]⁻[2]

Materials:

-

Dimethyl sulfate

-

Anhydrous Toluene (or solvent-free conditions)

-

Reaction flask with a stirrer and condenser

-

Inert gas supply (e.g., Nitrogen or Argon)

Methodology:

-

Preparation: Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for inert gas. Ensure all glassware is dry.

-

Solvent-Based Method:

-

Charge the reaction flask with anhydrous toluene.

-

Add tributylamine to the solvent.

-

While stirring, slowly add an equimolar amount of dimethyl sulfate to the solution at room temperature.[2]

-

-

Solvent-Free Method:

-

Gently heat tributylamine in the reaction flask until it is molten, under an inert gas atmosphere.

-

Slowly add dimethyl sulfate directly to the stirred, molten tributylamine.[2] The reaction is exothermic, and the temperature should be maintained above the melting point of the product to ensure homogeneity.[2]

-

-

Reaction: Stir the mixture vigorously. The reaction progress can be monitored by techniques such as TLC or NMR.

-

Work-up: Upon completion, the resulting ionic liquid product may solidify upon cooling. The product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted starting materials.

-

Purification: If necessary, the product can be further purified by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the identity and purity of the synthesized tributylmethylammonium methyl sulfate using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry).

Visualized Workflows and Mechanisms

Diagrams are provided below to illustrate the synthesis workflow and the mechanism of action of tributylmethylammonium methyl sulfate as a phase-transfer catalyst.

Caption: Workflow for the solvent-based synthesis of tributylmethylammonium methyl sulfate.

Caption: Mechanism of tributylmethylammonium methyl sulfate (Q⁺MeSO₄⁻) in phase-transfer catalysis.

References

An In-depth Technical Guide to the Synthesis of Tributylmethylammonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst and electrolyte component. This document details the primary synthesis pathway, experimental protocols, and relevant quantitative data to support research and development activities.

Core Synthesis Pathway: Quaternization of Tributylamine (B1682462)

The principal method for synthesizing tributylmethylammonium methyl sulfate is the quaternization of tributylamine with dimethyl sulfate.[1][2] This reaction involves the nucleophilic attack of the nitrogen atom in tributylamine on one of the methyl groups of dimethyl sulfate, resulting in the formation of the quaternary ammonium cation and the methyl sulfate anion. The reaction is typically exothermic.[2]

Two primary approaches to this synthesis are prevalent: a traditional solvent-based method and a more environmentally friendly solvent-free method.[1][2]

Solvent-Based Synthesis

In this method, an anhydrous solvent is used to control the reaction temperature and facilitate handling of the reactants.[1] Toluene (B28343) is a commonly cited solvent for this purpose. The reaction is typically carried out under an inert atmosphere to prevent side reactions with atmospheric moisture.[1]

Solvent-Free Synthesis

An alternative and more sustainable approach involves the direct reaction of molten tributylamine with dimethyl sulfate.[2] This method eliminates the need for a solvent, reducing waste and simplifying product work-up. The exothermic nature of the reaction is managed by controlling the rate of addition of dimethyl sulfate.[3]

Experimental Protocols

The following sections provide detailed methodologies for both the solvent-based and solvent-free synthesis of tributylmethylammonium methyl sulfate.

Protocol 1: Solvent-Based Synthesis in Toluene

Materials:

-

Tributylamine (C₁₂H₂₇N)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Anhydrous Toluene (C₇H₈)

-

Nitrogen gas (N₂)

-

Ice bath

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Thermometer

Procedure:

-

Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

-

Charge the three-necked flask with a solution of dimethyl sulfate in anhydrous toluene.

-

Place the flask in an ice bath to maintain a low temperature.

-

Begin purging the system with nitrogen gas.

-

Slowly add a solution of tributylamine in anhydrous toluene to the reaction flask dropwise from the dropping funnel while stirring continuously.[1]

-

Monitor the reaction temperature and maintain it within the desired range by adjusting the addition rate and the cooling bath.

-

After the addition is complete, allow the reaction mixture to stir for a specified period to ensure completion.

-

The product, tributylmethylammonium methyl sulfate, may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure.

Protocol 2: Solvent-Free Synthesis

Materials:

-

Tributylamine (C₁₂H₂₇N)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Condenser

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Thermometer

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

Charge the three-necked flask with tributylamine.

-

Begin stirring and gently heat the tributylamine to a molten state under a nitrogen atmosphere. A starting temperature of 85-90°C is often used for similar reactions.[3][4]

-

Once the tributylamine is molten and at the desired temperature, begin the dropwise addition of dimethyl sulfate from the dropping funnel.[3]

-

The reaction is exothermic, and the temperature will likely rise. Control the rate of addition to maintain the reaction temperature in a range of approximately 130°C.[3][4]

-

After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 3 to 4 hours to ensure the reaction goes to completion.[3][4]

-

The final product is the molten tributylmethylammonium methyl sulfate, which will solidify upon cooling.

Quantitative Data

The following table summarizes key quantitative data for tributylmethylammonium methyl sulfate and its synthesis.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₃NO₄S | [5] |

| Molecular Weight | 311.48 g/mol | [5][6] |

| Typical Purity | ≥95% | |

| Appearance | Viscous liquid or solid | [1] |

| CAS Number | 13106-24-6 | [5][6] |

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of tributylmethylammonium methyl sulfate.

Experimental Workflow: Solvent-Free Synthesis

Caption: Workflow for solvent-free synthesis.

References

- 1. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 2. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 3. EP0684223A1 - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 4. US5463094A - Solvent free quaternization of tertiary amines with dimethylsulfate - Google Patents [patents.google.com]

- 5. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

An In-depth Technical Guide to the Solubility of Tributylmethylammonium Methyl Sulfate in Polar Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tributylmethylammonium (B1194469) Methyl Sulfate (B86663)

Tributylmethylammonium methyl sulfate, with the CAS number 13106-24-6, is a quaternary ammonium (B1175870) salt.[1][2][3][4][5][6] It is also known as methyltributylammonium methyl sulfate.[2][3] The compound has a molecular formula of C14H33NO4S and a molecular weight of 311.48 g/mol .[2][3][4][5] Its structure consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with methyl sulfate as the counter-ion.

Physical and Chemical Properties:

-

Appearance: Typically a white solid or a viscous liquid, depending on the temperature.[2][7]

-

Ionic Nature: As a salt, it is ionic in character, which largely dictates its solubility behavior.[2]

-

Applications: It is utilized as a phase-transfer catalyst in organic synthesis, an electrolyte in electrochemical systems, and in the synthesis of metal-organic frameworks (MOFs).[1][2]

Solubility in Polar Solvents: A Qualitative Overview

To facilitate research and development, this guide provides detailed methodologies for the experimental determination of the solubility of tributylmethylammonium methyl sulfate.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for tributylmethylammonium methyl sulfate in various polar solvents is not extensively published. Researchers are encouraged to determine this data experimentally. The following table is provided as a template for organizing experimentally determined solubility data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | ||||

| Methanol | ||||

| Ethanol (B145695) | ||||

| Other Polar Solvents |

Experimental Protocols for Solubility Determination

Several methods can be employed to accurately determine the solubility of tributylmethylammonium methyl sulfate in polar solvents. The choice of method may depend on the available equipment and the desired precision.

This is a straightforward and common method for determining the solubility of a solid in a liquid.

Protocol:

-

Saturation: Prepare a saturated solution by adding an excess amount of tributylmethylammonium methyl sulfate to a known volume of the polar solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure clear separation of the saturated solution from the excess solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Solvent Evaporation: Place the collected supernatant in a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the salt).

-

Mass Determination: Weigh the container with the dried residue. The mass of the dissolved tributylmethylammonium methyl sulfate can be calculated by subtracting the initial weight of the container.

-

Calculation: The solubility can then be expressed in g/100 mL or other desired units.

This method is suitable if the ionic liquid has a chromophore or can be derivatized to form a colored species.

Protocol:

-

Calibration Curve: Prepare a series of standard solutions of tributylmethylammonium methyl sulfate of known concentrations in the solvent of interest. Measure the absorbance of each standard at a specific wavelength using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.

-

Dilution: After separating the clear saturated solution, dilute it by a known factor to bring the concentration within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Titration methods can be used to quantify the concentration of the quaternary ammonium salt in a saturated solution.

Protocol:

-

Saturated Solution Preparation: Prepare a saturated solution as previously described.

-

Titration: A known volume of the clear saturated solution can be titrated against a standardized solution of an appropriate titrant. For quaternary ammonium compounds, methods like two-phase titration with an anionic surfactant (e.g., sodium dodecyl sulfate) and an indicator can be used.

-

Endpoint Detection: The endpoint can be determined visually with a colorimetric indicator or instrumentally using a potentiometric sensor.

-

Concentration Calculation: The concentration of the tributylmethylammonium methyl sulfate in the saturated solution is calculated based on the stoichiometry of the titration reaction and the volume of titrant used.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining solubility.

Caption: Gravimetric method workflow for solubility determination.

Caption: Spectroscopic method workflow for solubility determination.

Conclusion

Tributylmethylammonium methyl sulfate is a versatile quaternary ammonium salt with high solubility in polar solvents. While quantitative data is not widely published, this guide provides researchers with the necessary theoretical background and detailed experimental protocols to determine the solubility in their specific solvent systems. The provided methodologies and workflow diagrams offer a robust framework for generating reliable and accurate solubility data, which is crucial for its application in research, drug development, and various industrial processes.

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 2. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 3. scbt.com [scbt.com]

- 4. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. Tributylmethylammonium methyl sulphate, ≥95% | 13106-24-6 | www.ottokemi.com [ottokemi.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of Tributylmethylammonium Methyl Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tributylmethylammonium (B1194469) methyl sulfate (B86663) ([N4441][MeSO4]) is a quaternary ammonium (B1175870) salt with applications as a phase-transfer catalyst and electrolyte component.[1][2][3] Its performance and safety in these roles are intrinsically linked to its thermal stability. This technical guide provides a comprehensive overview of the expected thermal behavior of tributylmethylammonium methyl sulfate. Due to a lack of specific experimental data in the public domain for this exact compound, this guide synthesizes information from analogous quaternary ammonium salts and established principles of thermal decomposition. It outlines the probable decomposition pathways, presents typical methodologies for thermal analysis, and offers a framework for assessing its stability.

Introduction

Quaternary ammonium salts, a class of ionic liquids, are gaining prominence in various chemical and pharmaceutical processes due to their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency.[4] Tributylmethylammonium methyl sulfate, with its asymmetric cation and methyl sulfate anion, is of interest for applications requiring a non-coordinating and thermally stable ionic liquid.[1] Understanding the limits of its thermal stability and the nature of its decomposition products is critical for process optimization, safety, and regulatory compliance. This guide details the theoretical decomposition mechanisms and provides standardized protocols for empirical verification.

Physicochemical Properties

A summary of the known physical and chemical properties of tributylmethylammonium methyl sulfate is presented below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₃₃NO₄S | [2][5] |

| Molecular Weight | 311.48 g/mol | [2][4][6] |

| CAS Number | 13106-24-6 | [4][5][6] |

| Appearance | Viscous liquid or solid | [2] |

| Solubility | Highly soluble in polar solvents | [2] |

| Flash Point | 179.5 °C (closed cup) | [4][7] |

| Reported Degradation Temp. | > 180 °C (by TGA) | [1] |

Thermal Decomposition Pathways

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (SN2). The operative pathway is influenced by the structure of the cation and the nature of the anion.[7]

Hofmann Elimination

This pathway involves the abstraction of a proton from a β-carbon of one of the alkyl chains by a base. For tributylmethylammonium methyl sulfate, the methyl sulfate anion or another base present would abstract a proton from one of the butyl groups, leading to the formation of a tertiary amine (tributylamine), an alkene (1-butene), and methylsulfuric acid.

Nucleophilic Substitution (SN2)

In this mechanism, the methyl sulfate anion acts as a nucleophile, attacking one of the alkyl groups attached to the positively charged nitrogen atom.[7] There are two potential sites of attack on the tributylmethylammonium cation:

-

Attack at the methyl group: This is sterically less hindered and generally preferred. The products would be tributylamine (B1682462) and dimethyl sulfate.

-

Attack at a butyl group: This is sterically more hindered but still possible. The products would be dibutylmethylamine and butyl methyl sulfate.

The following diagram illustrates these potential decomposition pathways.

Thermal Analysis Data

| Ionic Liquid | Tonset (°C) | Anion Type | Reference(s) |

| [EMIM][Ac] | ~170 | Acetate | [3] |

| [BMIM][Cl] | ~250 | Chloride | [8] |

| [BMIM][BF4] | ~350 | Tetrafluoroborate | [3] |

| [BMIM][PF6] | ~380 | Hexafluorophosphate | [3] |

| [BMIM][Tf2N] | > 400 | Bis(trifluoromethylsulfonyl)imide | [3][8] |

(Note: [EMIM] = 1-ethyl-3-methylimidazolium; [BMIM] = 1-butyl-3-methylimidazolium; Ac = Acetate)

This comparative data suggests that the thermal stability of tributylmethylammonium methyl sulfate is likely moderate, influenced by the nucleophilicity of the methyl sulfate anion, which is greater than that of anions like Tf2N but less than that of halides.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of tributylmethylammonium methyl sulfate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[1][9]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the decomposition temperature and to quantify mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

-

Sample Preparation: Accurately weigh 5-10 mg of the tributylmethylammonium methyl sulfate sample into a ceramic (e.g., alumina) or platinum pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere to prevent oxidation. Use high-purity nitrogen or argon at a flow rate of 50-100 mL/min.[7]

-

Temperature Program:

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset decomposition temperature (Tonset), defined as the intersection of the baseline tangent with the tangent of the decomposition step.[3]

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which represents the point of maximum mass loss rate.[3]

-

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to identify phase transitions like melting, crystallization, and glass transitions.[1][11]

-

Instrumentation: A calibrated differential scanning calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+).

-

Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: Use an inert nitrogen atmosphere with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Cool the sample to -90 °C at a rate of 10 °C/min.

-

Hold isothermally for 5 minutes.

-

Heat the sample from -90 °C to 200 °C (or below the decomposition temperature) at a rate of 10 °C/min.

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic (melting) and exothermic (crystallization) peaks, as well as step changes in the baseline (glass transition).[11]

-

The following diagram illustrates a generalized workflow for the thermal analysis of tributylmethylammonium methyl sulfate.

Conclusion

While specific, verified thermal analysis data for tributylmethylammonium methyl sulfate is not currently available in published literature, a robust theoretical and practical framework exists for its evaluation. The compound is expected to decompose via Hofmann elimination and/or nucleophilic substitution pathways, with an anticipated decomposition temperature above 180 °C. For applications requiring precise knowledge of its thermal limits, it is imperative to conduct empirical studies using standardized TGA and DSC protocols as outlined in this guide. Such analysis will provide the necessary data on decomposition temperatures and phase behavior to ensure safe and effective use in research and development.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Trialkylammonium salt degradation: implications for methylation and cross-coupling - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00757B [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 10. researchgate.net [researchgate.net]

- 11. hitachi-hightech.com [hitachi-hightech.com]

An In-depth Technical Guide to Tributylmethylammonium Methyl Sulfate as an Ionic Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with growing significance as an ionic liquid. This document details its physicochemical properties, synthesis protocols, and diverse applications, with a focus on its role as a phase-transfer catalyst and in materials science.

Core Properties

Tributylmethylammonium methyl sulfate, also known as methyltributylammonium methyl sulfate or MTBS, is a quaternary ammonium salt with the chemical formula C₁₄H₃₃NO₄S.[1][2] It is recognized for its utility as a phase-transfer catalyst and as a component in electrochemical systems.[1][3]

The physical and chemical characteristics of tributylmethylammonium methyl sulfate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₃NO₄S | [2][4] |

| Molecular Weight | 311.48 g/mol | [1][2][4] |

| CAS Number | 13106-24-6 | [1][4] |

| Appearance | Viscous liquid or solid, depending on temperature; often white. | [3][5] |

| Solubility | Highly soluble in polar solvents, less soluble in non-polar solvents. | [3] |

| Flash Point | 179.50 °C (closed cup) | |

| Purity (typical) | ≥95% | |

| Impurities | ≤0.5% water, ≤30 mg/kg chloride (Cl⁻) |

| Identifier | Value | Source |

| IUPAC Name | methyl sulfate;tributyl(methyl)azanium | [4] |

| SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.COS(=O)(=O)[O-] | [4] |

| InChI | 1S/C13H30N.CH4O4S/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-6(2,3)4/h5-13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 | [4] |

| InChIKey | FIMHASWLGDDANN-UHFFFAOYSA-M | [1][4] |

Synthesis of Tributylmethylammonium Methyl Sulfate

The primary method for synthesizing tributylmethylammonium methyl sulfate is through the direct quaternization of tributylamine (B1682462) with dimethyl sulfate.[1][3] This reaction can be performed with or without a solvent.

Solvent-Based Synthesis Protocol: [1][3]

-

Dissolve dimethyl sulfate in an anhydrous solvent such as toluene.

-

Prepare a separate solution of tributylamine in the same anhydrous solvent.

-

Cool the dimethyl sulfate solution in an ice bath to manage the exothermic nature of the reaction.

-

Maintain an inert atmosphere (e.g., using nitrogen gas) to prevent side reactions with atmospheric moisture or oxygen.

-

Add the tributylamine solution dropwise to the cooled dimethyl sulfate solution with continuous stirring.

-

A slight excess of tributylamine is often used to ensure complete consumption of the hazardous dimethyl sulfate.[1]

-

After the addition is complete, the reaction mixture is typically stirred for a specified period to ensure completion.

-

The product can then be isolated and purified.

Solvent-Free Synthesis Protocol: [1]

-

Charge a reaction vessel with molten tributylamine and stir under an inert gas blanket.

-

Add dimethyl sulfate directly to the molten tributylamine.

-

The exothermic reaction will increase the temperature of the mixture.

-

Maintain the temperature above the melting point of the resulting quaternary ammonium salt to ensure the mixture remains homogeneous.[1]

Synthesis Workflow

Caption: General workflow for the synthesis of tributylmethylammonium methyl sulfate.

Applications

Tributylmethylammonium methyl sulfate has several applications, primarily stemming from its properties as an ionic liquid and phase-transfer catalyst.

As a phase-transfer catalyst, tributylmethylammonium methyl sulfate facilitates reactions between reactants in immiscible phases (e.g., an aqueous phase and an organic phase).[1] The lipophilic tributylmethylammonium cation pairs with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate.[1] This mechanism is crucial for various organic syntheses, such as the synthesis of dialkyl sulfides and oxidation reactions using agents like potassium permanganate.[1]

Phase-Transfer Catalysis Mechanism

Caption: Role of tributylmethylammonium methyl sulfate in phase-transfer catalysis.

Tributylmethylammonium methyl sulfate is utilized as a supporting electrolyte in various electrochemical systems due to its good electrochemical stability.[1][6] One notable application is in the electrodeposition of metal alloys, such as Nickel-Tungsten (Ni-W), where it can influence the properties of the resulting material.[6]

Application in Ni-W Alloy Electrodeposition:

In the electrodeposition of Ni-W alloys, the addition of tributylmethylammonium methyl sulfate (MTBS) to the electrolyte solution has been shown to affect the hardness and corrosion resistance of the resulting alloy.[6]

| Parameter | Ni-W without MTBS | Ni-W with MTBS | Source |

| Crystallite Size (before heat treatment) | 4.7 nm | 3.5 nm | [6] |

| Crystallite Size (after heat treatment) | 20.4 nm | 24.7 nm | [6] |

| Hardness (before heat treatment) | 678 ± 48 HV | 871 ± 105 HV | [6] |

| Hardness (after heat treatment) | 1081 ± 41 HV | 1456 ± 136 HV | [6] |

| Charge Transfer Resistance (Rct) | 763 Ω cm² | 688 Ω cm² | [6] |

The presence of the large ions from MTBS can control the nucleation and growth of Ni-W crystals, leading to a more homogeneous deposit.[6] This results in a smaller crystallite size before heat treatment and significantly increased hardness both before and after heat treatment.[6]

Experimental Protocol for Ni-W Electrodeposition with MTBS: [6]

-

Prepare an electrolyte solution containing:

-

0.1 M Nickel chloride (NiCl₂)

-

0.3 M Sodium tungstate (B81510) (Na₂WO₄)

-

0.6 M Tri-sodium citrate (B86180) (Na₃C₆H₅O₇) as a complexing agent

-

0.6 M Ammonium chloride (NH₄Cl) to increase current efficiency

-

0.18 M Sodium bromide (NaBr) to improve conductivity

-

-

Add 0.6 M tributylmethylammonium methyl sulfate (MTBS) as an additive.

-

Perform electrodeposition on a suitable substrate (e.g., brass).

-

Optionally, perform heat treatment on the resulting Ni-W alloy (e.g., at 600°C for 6 hours in an Ar gas atmosphere).

Furthermore, tributylmethylammonium methyl sulfate is employed as a supporting electrolyte in the electrochemical deposition of Metal-Organic Frameworks (MOFs), where it enhances the conductivity of the electrolyte solution.[1]

Safety and Handling

Tributylmethylammonium methyl sulfate is classified as causing serious eye irritation (H319).[4][7][8]

-

P264: Wash skin thoroughly after handling.[7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

It is essential to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[8][9] The toxicological properties have not been thoroughly investigated.[8][9]

Conclusion

Tributylmethylammonium methyl sulfate is a versatile ionic liquid with established applications in phase-transfer catalysis and emerging uses in electrochemistry and materials science. Its synthesis is straightforward, and its properties can be leveraged to enhance reaction efficiency and material characteristics. As research into ionic liquids continues to expand, the potential applications for tributylmethylammonium methyl sulfate in various scientific and industrial fields, including drug development processes, are likely to grow.

References

- 1. Tributylmethylammonium methyl sulfate | 13106-24-6 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Buy Tributylmethylammonium methyl sulfate (EVT-345102) | 13106-24-6 [evitachem.com]

- 4. Tributylmethylammonium methyl sulfate | C14H33NO4S | CID 11045164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Tributylmethylammonium methyl sulphate, ≥95% | 13106-24-6 | www.ottokemi.com [ottokemi.com]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Tributylmethylammonium Methyl Sulfate: A Technical Review of Applications

For Researchers, Scientists, and Drug Development Professionals

Tributylmethylammonium (B1194469) methyl sulfate (B86663) (MTBS) is a quaternary ammonium (B1175870) salt that has emerged as a versatile compound with significant potential across various scientific and industrial domains. Its unique properties as an ionic liquid, phase-transfer catalyst, and electrolyte have led to its application in materials science, organic synthesis, and electrochemistry. This in-depth technical guide provides a comprehensive review of the current applications of MTBS, with a focus on quantitative data, detailed experimental protocols, and the underlying scientific principles.

Physicochemical Properties

Tributylmethylammonium methyl sulfate, with the chemical formula C₁₄H₃₃NO₄S, is a quaternary ammonium salt.[1][2][3][4][5] It consists of a central nitrogen atom bonded to three butyl groups and one methyl group, with methyl sulfate as the counter-anion.[1][2] Depending on its purity and temperature, it can exist as a viscous liquid or a solid.[6] MTBS is generally soluble in polar solvents and possesses good electrochemical stability.[6][7]

Table 1: Physicochemical Properties of Tributylmethylammonium Methyl Sulfate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₃NO₄S | [1][2][3][4][5] |

| Molecular Weight | 311.48 g/mol | [3][4] |

| Appearance | Viscous liquid or solid | [6] |

| Solubility | Soluble in polar solvents | [6] |

| Electrochemical Stability | Good | [7] |

Applications in Materials Science

A significant application of MTBS is in the field of materials science, particularly in the electrodeposition of metal alloys. Its role as an additive can significantly influence the microstructure and, consequently, the physical properties of the deposited material.

Electrodeposition of Ni-W Alloys

Research has demonstrated that the addition of tributylmethylammonium methyl sulfate to the electrolyte solution enhances the hardness of electrodeposited nickel-tungsten (Ni-W) alloys.[7] The presence of the large tributylmethylammonium cations is believed to control the nucleation rate and the growth of Ni-W crystals, leading to a more homogeneous deposit.[7]

Table 2: Effect of MTBS on the Hardness and Corrosion Resistance of Ni-W Alloys

| Condition | Hardness (HV) | Corrosion Resistance (Rct in Ω cm²) |

| Without MTBS (Before Heat Treatment) | 678 ± 48 | 763 |

| With MTBS (Before Heat Treatment) | 871 ± 105 | 688 |

| Without MTBS (After Heat Treatment) | 1081 ± 41 | Not Reported |

| With MTBS (After Heat Treatment) | 1456 ± 136 | Not Reported |

Data sourced from a 2020 study on the effect of MTBS addition on Ni-W alloy properties.

This protocol describes the synthesis of a Ni-W alloy using an electrodeposition method with the addition of tributylmethylammonium methyl sulfate.

Materials:

-

Nickel chloride (NiCl₂) (0.1 M)

-

Sodium tungstate (B81510) (Na₂WO₄) (0.3 M)

-

Trisodium citrate (B86180) (Na₃C₆H₅O₇) (0.6 M)

-

Ammonium chloride (NH₄Cl) (0.6 M)

-

Sodium bromide (NaBr) (0.18 M)

-

Tributylmethylammonium methyl sulfate (MTBS) (0.6 M)

-

Brass plate (anode)

-

Carbon (cathode)

-

Sodium hydroxide (B78521) (NaOH) (10%)

-

Hydrochloric acid (HCl) (14%)

Procedure:

-

Prepare the brass plate anode by smoothing its surface with sandpaper (1000, 2000, and 5000 mesh).

-

Sonicate the brass plate in ethanol for 15 minutes.

-

Rinse the plate with 10% NaOH solution.

-

Activate the plate using 14% HCl.

-

Sonicate the carbon cathode in ethanol for 30 minutes.

-

Prepare the electrolyte solution containing NiCl₂, Na₂WO₄, Na₃C₆H₅O₇, NH₄Cl, NaBr, and MTBS in their respective concentrations.

-

Perform the electrodeposition using a DC power supply with a current density of 100 mA/cm² at a temperature of 75°C and a pH of 8.9 for 2 hours.

-

Optional: Perform heat treatment on the deposited alloy at 600°C for 6 hours in an argon gas atmosphere.

Figure 1: Experimental workflow for the electrodeposition of Ni-W alloy with MTBS.

Synthesis of Metal-Organic Frameworks (MOFs)

Tributylmethylammonium methyl sulfate can also be employed as a supporting electrolyte in the electrochemical synthesis of Metal-Organic Frameworks (MOFs).[8][9] MOFs are a class of porous crystalline materials with a wide range of applications, including gas storage and catalysis. In the electrochemical synthesis of MOFs, MTBS enhances the conductivity of the electrolyte solution, which is crucial for the controlled dissolution of the metal anode and the subsequent coordination with the organic linker to form the MOF structure.[8]

This conceptual protocol outlines the general steps for the electrochemical synthesis of the metal-organic framework HKUST-1 using tributylmethylammonium methyl sulfate as a supporting electrolyte.

Materials:

-

Copper foil or plate (anode)

-

Inert conductive material (e.g., platinum, cathode)

-

Trimesic acid (H₃BTC - organic linker)

-

Tributylmethylammonium methyl sulfate (MTBS - supporting electrolyte)

-

Suitable solvent (e.g., ethanol/water mixture)

Procedure:

-

Prepare an electrolyte solution by dissolving trimesic acid and tributylmethylammonium methyl sulfate in the chosen solvent.

-

Assemble an electrochemical cell with the copper anode and the inert cathode immersed in the electrolyte solution.

-

Apply a constant potential or current between the electrodes to initiate the anodic dissolution of copper.

-

The dissolved copper ions (Cu²⁺) will then react with the deprotonated trimesic acid linkers in the solution to form the HKUST-1 framework, which may deposit on the electrode surface or precipitate in the solution.

-

After the synthesis is complete, the HKUST-1 product is collected, washed with fresh solvent to remove unreacted starting materials and the electrolyte, and then dried.

Figure 2: Conceptual workflow for the electrochemical synthesis of HKUST-1 using MTBS.

Application in Organic Synthesis: Phase-Transfer Catalysis

Tributylmethylammonium methyl sulfate is an effective phase-transfer catalyst (PTC).[6] Phase-transfer catalysis is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases (typically an aqueous phase and an organic phase).[10][11][12][13][14] The MTBS cation, with its lipophilic butyl groups and a hydrophilic charged head, can transport anions from the aqueous phase to the organic phase, where the reaction with an organic substrate can occur.[6][15]

While specific quantitative data for reactions catalyzed by MTBS is not extensively detailed in the readily available literature, the principles of its action are analogous to other quaternary ammonium PTCs. For example, in a Williamson ether synthesis, an alkoxide anion from the aqueous phase can be transferred to the organic phase to react with an alkyl halide.

This protocol outlines the general steps for the O-alkylation of a phenol (B47542) using an alkyl halide under phase-transfer catalysis conditions with tributylmethylammonium methyl sulfate.

Materials:

-

A phenol

-

An alkyl halide (e.g., benzyl (B1604629) bromide)

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Tributylmethylammonium methyl sulfate (MTBS)

-

An organic solvent (e.g., toluene, dichloromethane)

-

Water

Procedure:

-

Dissolve the phenol and the alkyl halide in the organic solvent.

-

Prepare an aqueous solution of the base (NaOH or KOH).

-

Add the aqueous base solution to the organic solution.

-

Add a catalytic amount of tributylmethylammonium methyl sulfate to the two-phase mixture.

-

Stir the mixture vigorously at a suitable temperature (e.g., room temperature to reflux) to ensure efficient mixing of the phases.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).

-

Upon completion, separate the organic and aqueous layers.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude ether product.

-

Purify the product by a suitable method, such as column chromatography or distillation.

Figure 3: Mechanism of phase-transfer catalyzed O-alkylation of a phenol.

Considerations for Drug Development Professionals

The application of ionic liquids, including quaternary ammonium salts like MTBS, in the pharmaceutical field is an area of growing interest.[1][2][3][4][16] Their potential uses include acting as solvents for active pharmaceutical ingredient (API) synthesis, forming API-ionic liquids to improve bioavailability, and as components in drug delivery systems.[1][16]

However, the direct application of tributylmethylammonium methyl sulfate in drug development is not well-documented in publicly available literature. A critical consideration for any compound intended for pharmaceutical use is its biocompatibility and toxicity profile.

Biocompatibility and Cytotoxicity

There is limited specific toxicological data available for tributylmethylammonium methyl sulfate. However, the toxicity of ionic liquids is a subject of ongoing research. The toxicity of quaternary ammonium compounds can vary significantly depending on the structure of the cation and the nature of the anion. Generally, the length of the alkyl chains on the cation can influence the toxicity, with longer chains often leading to higher toxicity.

Given the lack of specific data for MTBS, a thorough toxicological assessment, including in vitro cytotoxicity studies on relevant human cell lines and in vivo biocompatibility studies, would be a mandatory prerequisite for considering its use in any pharmaceutical application.[16]

Conclusion

Tributylmethylammonium methyl sulfate is a promising quaternary ammonium salt with demonstrated applications in materials science and organic synthesis. Its role in enhancing the properties of electrodeposited alloys and facilitating biphasic reactions is well-established. While its potential in the synthesis of advanced materials like MOFs is recognized, further research is needed to provide detailed protocols and quantitative performance metrics.

For drug development professionals, the lack of specific biocompatibility and toxicological data for MTBS is a significant hurdle. Although the broader class of ionic liquids holds promise for pharmaceutical applications, extensive safety and efficacy studies would be required before tributylmethylammonium methyl sulfate could be considered for any role in drug formulation or delivery. Future research should focus on these critical areas to unlock the full potential of this versatile compound.

References

- 1. Ionic Liquids Toxicity—Benefits and Threats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocompatible ionic liquids: fundamental behaviours and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. Ionic Liquids—A Review of Their Toxicity to Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An assessment of ionic liquid mutagenicity using the Ames Test - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. journal.uctm.edu [journal.uctm.edu]

- 8. Statistically Optimum HKUST-1 Synthesized by Room Temperature Coordination Modulation Method for the Adsorption of Crystal Violet Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Cytotoxicity against human peripheral blood mononuclear cells and T cell lines mediated by anti-T cell immunotoxins in the absence of added potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Tributylmethylammonium Methyl Sulfate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of tributylmethylammonium (B1194469) methyl sulfate (B86663), a quaternary ammonium (B1175870) salt with diverse applications in chemical synthesis and materials science. This document covers its nomenclature, physicochemical properties, and key applications, with a focus on its role as a phase-transfer catalyst and in electrodeposition processes. Detailed experimental methodologies and mechanistic pathways are presented to facilitate its practical application and understanding.

Nomenclature and Identification

Tributylmethylammonium methyl sulfate is a quaternary ammonium salt. Its identity is established through various nomenclature systems and registry numbers.

Table 1: Synonyms and Alternate Names [1]

| Type | Name |

| Common Name | Tributylmethylammonium methyl sulfate |

| Synonym | Methyltributylammonium methyl sulfate[2][3] |

| Abbreviation | MTBS[1] |

| IUPAC Name | methyl sulfate;tributyl(methyl)azanium[1] |